1-(4-Azidophenyl)ethanone

Catalog No.
S616428
CAS No.
20062-24-2
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Azidophenyl)ethanone

CAS Number

20062-24-2

Product Name

1-(4-Azidophenyl)ethanone

IUPAC Name

1-(4-azidophenyl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3

InChI Key

HYRIDYFBEXCCIA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Synonyms

4’-Azidoacetophenone; 1-(4-Azidophenyl)ethanone;

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
1-(4-Azidophenyl)ethanone (APE) is an organic compound with the chemical formula C8H6N2O. It is a versatile chemical used in a wide range of applications, including organic synthesis, photoaffinity labeling, and photodynamic therapy. This paper provides an overview of APE, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
APE is an azide derivative of acetophenone. It is a yellow solid with a molecular weight of 150.15 g/mol. APE was first synthesized in 1978 and has become a popular reagent in organic synthesis due to its high reactivity with a wide range of organic substrates. APE reacts with alkenes, alkynes, and aromatic compounds through a [3+2] cycloaddition reaction to form 1,2,3-triazoles. This reaction is known as the Huisgen cycloaddition reaction and has become a well-established method in click chemistry.
APE is a yellow solid at room temperature, with a melting point of 86-90°C. It is soluble in most common organic solvents, such as ethanol, methanol, and chloroform. APE has a low boiling point (150-155°C at 15 mmHg) and is sensitive to light and heat.
APE can be synthesized by reacting 4-bromoacetophenone with sodium azide in the presence of potassium carbonate. The reaction yields APE and potassium bromide as byproducts. APE can be purified by recrystallization from ethanol or by column chromatography.
APE can be characterized by various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). APE has characteristic absorption bands in the IR spectrum at 2100-2200 cm-1 and 1660-1800 cm-1, corresponding to the azide and carbonyl groups, respectively. The 1H NMR spectrum of APE shows peaks at 7.6-7.8 ppm and 2.1 ppm, corresponding to the aromatic protons and the ethyl group, respectively.
APE can be analyzed by various analytical techniques, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). HPLC is the most commonly used technique for analyzing APE, as it allows for the separation and quantification of APE and its byproducts in complex mixtures.
APE has been found to exhibit phototoxicity and cytotoxicity against cancer cells under visible light irradiation. APE has also been used as a photoaffinity label for protein identification and labeling of RNA molecules. APE-based photoaffinity labeling has been used to identify the binding sites of ligands and protein-protein interactions.
APE is classified as a hazardous material and should be handled with caution. It is an explosive and should be handled in a fume hood to avoid the risk of explosion. APE can also cause irritation to the skin, eyes, and respiratory tract. It is important to follow proper safety protocols when handling APE to avoid any potential health hazards.
APE has a wide range of applications in scientific experiments, including organic synthesis, photoaffinity labeling, and photodynamic therapy. APE has been used as a reagent in the click chemistry reaction for the synthesis of bioconjugates, antibiotics, and antitumor agents. APE-based photodynamic therapy has been used for the treatment of cancer, bacterial infections, and parasitic diseases.
APE is a widely studied compound in organic chemistry and biomedical research. Recent studies have focused on the use of APE in the development of novel therapeutics, such as targeted drug delivery systems and photodynamic therapy. APE-based click chemistry has also been used in the development of new materials, such as polymers and nanoparticles.
APE has potential implications in various fields of research and industry, such as drug discovery, materials science, and photodynamic therapy. APE-based click chemistry has the potential to revolutionize drug discovery by allowing for the rapid synthesis of new drug molecules. APE-based photodynamic therapy has the potential to become a new treatment option for cancer, bacterial infections, and parasitic diseases.
One limitation of APE is its high reactivity, which can lead to unwanted side reactions. Future research should focus on developing new methodologies to control the reactivity of APE and its derivatives. Another limitation is the potential toxicity of APE, which highlights the importance of proper safety protocols when handling APE. Future research should also focus on developing new APE derivatives that exhibit less toxicity and greater selectivity for specific biological targets.
1. Development of new APE derivatives with greater selectivity for specific biological targets
2. Use of APE-based click chemistry in the synthesis of new catalysts for organic reactions
3. Investigation of the use of APE in the development of new materials, such as conductive polymers and quantum dots
4. Study of the effect of APE on the immune system and its potential as an immunomodulatory agent
5. Further development of APE-based photodynamic therapy for cancer, bacterial infections, and parasitic diseases
6. Exploration of the use of APE in the development of theranostics, which are diagnostic and therapeutic agents combined into a single molecule
7. Development of new synthetic methodologies to control the reactivity of APE and its derivatives
8. Study of the potential of APE in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease
9. Investigation of the use of APE in the development of new biosensors for the detection of environmental pollutants and pathogens
10. Exploration of the use of APE in the development of new gene therapies.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(4-azidophenyl)ethanone

Dates

Modify: 2023-09-14

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